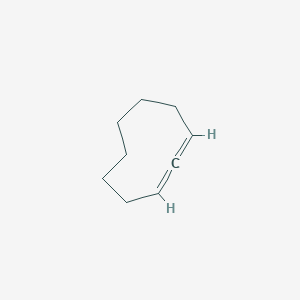
1,2-Cyclononadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclononadiene is a cyclic hydrocarbon with a unique structure that makes it an important compound in several scientific fields. It is a nine-membered ring with two double bonds, which gives it a strained structure. This compound has been studied extensively due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,2-cyclononadiene is not well understood due to its unique structure. However, it is believed to undergo various reactions, including Diels-Alder reactions and cycloaddition reactions, which make it a valuable precursor for the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
1,2-Cyclononadiene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause any significant adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-cyclononadiene in lab experiments include its unique structure, which makes it a valuable precursor for the synthesis of various organic compounds. It is also readily available and can be synthesized using several methods. However, its limitations include its high reactivity, which makes it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the study of 1,2-cyclononadiene. One direction is to explore its potential applications in medicinal chemistry, as it has been shown to have anticancer and antiviral properties. Another direction is to develop new methods for the synthesis of 1,2-cyclononadiene that are more efficient and environmentally friendly. Additionally, further studies are needed to understand its mechanism of action and its potential applications in materials science.
In conclusion, 1,2-cyclononadiene is a unique compound with potential applications in various scientific fields. Its synthesis methods have been optimized to yield high purity and high yields, and it has been extensively studied for its potential applications in organic synthesis, materials science, and medicinal chemistry. Further studies are needed to understand its mechanism of action and its potential applications in these fields.
Synthesemethoden
The synthesis of 1,2-cyclononadiene can be achieved through several methods, including thermal isomerization of 1,5-cyclooctadiene, Diels-Alder reaction of cyclopentadiene with butadiene, and intramolecular cyclization of 1,9-decadiene. These methods have been optimized to yield high purity and high yields of 1,2-cyclononadiene.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclononadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and natural products. It is also used in materials science to develop new materials with unique properties, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
18526-52-8 |
|---|---|
Produktname |
1,2-Cyclononadiene |
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
InChI-Schlüssel |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
Kanonische SMILES |
C1CCCC=C=CCC1 |
Andere CAS-Nummern |
1123-11-1 |
Synonyme |
[S,(-)]-1,2-Cyclononadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



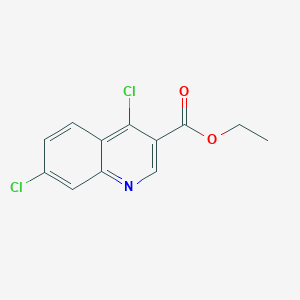
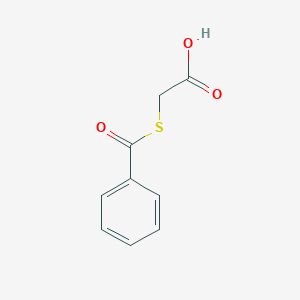
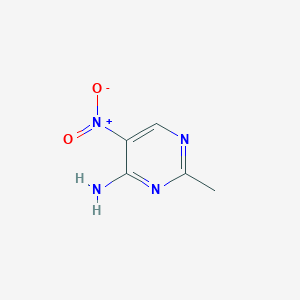
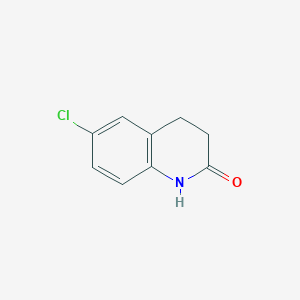
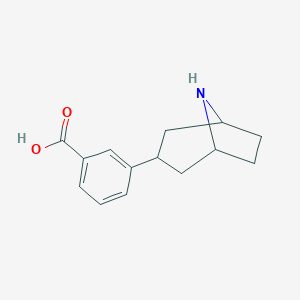
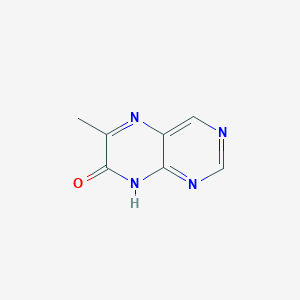
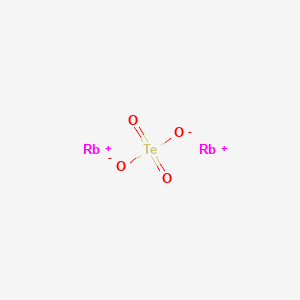
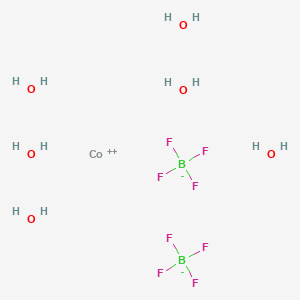
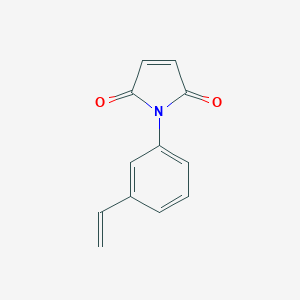
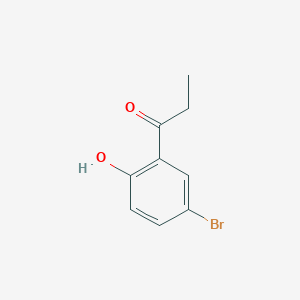
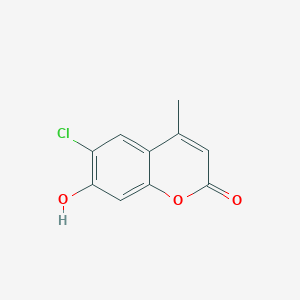
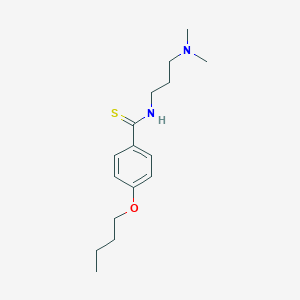
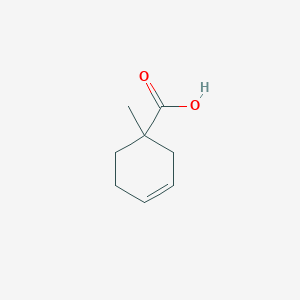
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)